Fmoc-L-Lys(Teoc)-OH Fmoc-L-Lys(Teoc)-OH
Brand Name: Vulcanchem
CAS No.: 122903-68-8
VCID: VC21539601
InChI: InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1
SMILES: C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C27H36N2O6Si
Molecular Weight: 512,66 g/mole

Fmoc-L-Lys(Teoc)-OH

CAS No.: 122903-68-8

VCID: VC21539601

Molecular Formula: C27H36N2O6Si

Molecular Weight: 512,66 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-L-Lys(Teoc)-OH - 122903-68-8

Description

Fmoc-L-Lys(Teoc)-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-trimethylsilyl)ethoxycarbonyl-L-lysine, is a derivative of the essential amino acid lysine. It is widely used in peptide synthesis due to its unique protective groups, which allow for selective deprotection and coupling reactions. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a triethylsilyl (Teoc) group protecting the ε-amino group of lysine .

Synthesis and Preparation

The synthesis of Fmoc-L-Lys(Teoc)-OH involves several steps:

  • Protection of the ε-amino group: The ε-amino group of lysine is protected using the Teoc group by reacting lysine with triethylsilyl chloride in the presence of a base such as triethylamine.

  • Protection of the α-amino group: The α-amino group is then protected using the Fmoc group by reacting the Teoc-protected lysine with Fmoc chloride in the presence of a base like sodium carbonate.

Applications in Peptide Synthesis

Fmoc-L-Lys(Teoc)-OH is primarily used in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups. The Fmoc group is stable under acidic conditions and can be removed using a base like piperidine, while the Teoc group can be selectively removed using fluoride reagents such as tetrabutylammonium fluoride (TBAF) .

Biological and Chemical Research Applications

This compound is used in various biological and chemical research applications:

  • Chemistry: It is used in the synthesis of peptides and proteins for research and therapeutic purposes.

  • Biology: It helps study protein-protein interactions and enzyme-substrate interactions.

  • Medicine: Peptides synthesized using this compound are used in drug development, particularly in creating peptide-based drugs and vaccines.

Comparison with Similar Compounds

Fmoc-L-Lys(Teoc)-OH is compared with other lysine derivatives such as Fmoc-L-Lys(Boc)-OH and Fmoc-L-Lys(Mtt)-OH, which use different protecting groups for the ε-amino group. The choice of protecting group depends on the specific requirements of the peptide synthesis process .

CAS No. 122903-68-8
Product Name Fmoc-L-Lys(Teoc)-OH
Molecular Formula C27H36N2O6Si
Molecular Weight 512,66 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1
Standard InChIKey OPNHWQULKLODEU-DEOSSOPVSA-N
Isomeric SMILES C[Si](C)(C)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-L-Lys(Teoc)-OH;122903-68-8;C27H36N2O6Si;AmbotzFAA1727;6937AH;ZINC169910096;N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-trimethylsilyl)ethoxycarbonyl-L-lysine
PubChem Compound 14463613
Last Modified Aug 15 2023

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